3-Methylquinolin-7-ol

Monoamine Oxidase Neurochemistry Inhibitor Selectivity

3-Methylquinolin-7-ol (CAS 851985-87-0) is a positionally defined quinoline scaffold with sub-micromolar NNMT inhibition (Ki=89 nM). The 3-methyl/7-hydroxy substitution pattern confers distinct target engagement vs. regioisomers—critical for reproducible SAR in CNS, kinase, and epigenetic programs. Supplied at ≥98% purity with full QC documentation (NMR, HPLC, GC), it provides a quantitative benchmark for medicinal chemistry. Its moderate MAO-B selectivity (5.9× over MAO-A) and weak CYP3A4 inhibition (IC₅₀=7.9 µM) make it ideal for ADME assay development. Eliminate regioisomeric uncertainty with this authenticated, QC-verified scaffold.

Molecular Formula C10H9NO
Molecular Weight 159.188
CAS No. 851985-87-0
Cat. No. B2727012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinolin-7-ol
CAS851985-87-0
Molecular FormulaC10H9NO
Molecular Weight159.188
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2)O)N=C1
InChIInChI=1S/C10H9NO/c1-7-4-8-2-3-9(12)5-10(8)11-6-7/h2-6,12H,1H3
InChIKeyWFWZSRNZPYATLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylquinolin-7-ol (CAS 851985-87-0): A Methyl-Substituted Quinolinol Building Block for Medicinal Chemistry and Biological Research


3-Methylquinolin-7-ol (CAS 851985-87-0) is a quinoline derivative featuring a methyl group at the 3-position and a hydroxyl group at the 7-position of the bicyclic aromatic scaffold [1]. With a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol [1], this compound belongs to the methylquinolin-7-ol isomeric series. Commercial sources typically supply the compound at 95% to 98% purity, with supporting analytical documentation including NMR, HPLC, and GC certificates of analysis . The 3-methyl substitution pattern and 7-hydroxy functionality confer distinct physicochemical and biological interaction properties that differentiate it from other positional isomers and from non-hydroxylated methylquinolines.

Positional Isomerism and Functional Group Specificity: Why 3-Methylquinolin-7-ol Cannot Be Arbitrarily Substituted


Methylquinolines exhibit pronounced positional dependence in their biological activity profiles. Naoi et al. (1988) demonstrated that the inhibitory potency and mechanism against monoamine oxidase A (MAO‑A) vary dramatically among methylquinoline isomers: 4‑MQ and 6‑MQ act as competitive inhibitors, while 7‑MQ and 8‑MQ are non‑competitive, with 6‑MQ being the most potent (Ki = 23.4 µM) [1]. The introduction of a 7‑hydroxyl group further modulates target engagement, as evidenced by distinct IC₅₀ values for 3‑Methylquinolin‑7‑ol across multiple enzyme targets—MAO‑A, MAO‑B, CYP3A4, and NNMT [2][3][4][5]. Consequently, substituting 3‑Methylquinolin‑7‑ol with a regioisomer (e.g., 2‑, 4‑, or 6‑methylquinolin‑7‑ol) or with a non‑hydroxylated methylquinoline would unpredictably alter target selectivity, potency, and metabolic liability, rendering generic substitution scientifically unsound.

Quantitative Differentiation of 3-Methylquinolin-7-ol (CAS 851985-87-0): Comparative Enzyme Inhibition Data and Quality Metrics


MAO‑A Inhibition: Attenuated Potency Relative to Non‑Hydroxylated 6‑Methylquinoline

3‑Methylquinolin‑7‑ol inhibits human recombinant MAO‑A with an IC₅₀ of 100 µM (1.00E+5 nM) [1]. In contrast, the non‑hydroxylated 6‑methylquinoline (6‑MQ) exhibits a Ki of 23.4 µM against MAO‑A in human brain synaptosomal mitochondria [2]. The 7‑hydroxyl substitution therefore reduces MAO‑A inhibitory potency by approximately 4.3‑fold.

Monoamine Oxidase Neurochemistry Inhibitor Selectivity

MAO‑B Inhibition: Moderate Potency with Favorable Isoform Selectivity Over MAO‑A

3‑Methylquinolin‑7‑ol inhibits human recombinant MAO‑B with an IC₅₀ of 17 µM (1.70E+4 nM) [1]. Its MAO‑B potency is approximately 5.9‑fold greater than its MAO‑A potency (IC₅₀ = 100 µM). In comparison, 7‑hydroxy‑3,4‑dihydro‑2(1H)‑quinolinone shows no measurable inhibition of MAO‑B (IC₅₀ > 183 µM) [2], underscoring the importance of the fully aromatic quinoline ring and 3‑methyl substitution for MAO‑B engagement.

Monoamine Oxidase B Isoform Selectivity Parkinson's Disease Research

CYP3A4 Inhibition: Weak Interaction Profile for Drug Metabolism Studies

3‑Methylquinolin‑7‑ol inhibits human recombinant CYP3A4 with an IC₅₀ of 7.9 µM (7.90E+3 nM) [1]. This is approximately 395‑fold weaker than the potent CYP3A4 inhibitor ketoconazole, which exhibits an IC₅₀ of ~0.02 µM [2]. The data indicate that 3‑Methylquinolin‑7‑ol is unlikely to cause clinically significant CYP3A4‑mediated drug‑drug interactions at typical exposure levels.

Cytochrome P450 Drug‑Drug Interaction ADME

NNMT Inhibition: Sub‑Micromolar Potency with Potential Metabolic Implications

3‑Methylquinolin‑7‑ol potently inhibits human nicotinamide N‑methyltransferase (NNMT) with a Ki of 89 nM (0.089 µM) [1]. This value is substantially lower than typical quinoline‑based NNMT inhibitors, which often exhibit IC₅₀ values in the micromolar range (>1 µM) [2]. The sub‑micromolar potency suggests that the 3‑methyl‑7‑hydroxy substitution pattern is particularly favorable for NNMT active site interactions.

Nicotinamide N‑Methyltransferase Cancer Metabolism Epigenetics

Commercial Purity and Quality Control: 95‑98% with Verified Analytical Documentation

3‑Methylquinolin‑7‑ol is commercially available from multiple vendors with specified purities of 95% to 98% and accompanying certificates of analysis that include NMR, HPLC, and GC data . In contrast, custom‑synthesized batches of positional isomers often lack batch‑specific QC documentation, introducing experimental variability.

Analytical Chemistry Quality Control Reproducibility

High‑Value Research and Industrial Application Scenarios for 3-Methylquinolin-7-ol (CAS 851985-87-0)


Scaffold for NNMT Inhibitor Development in Cancer Metabolism Research

Given its sub‑micromolar Ki (89 nM) against human NNMT [1], 3‑Methylquinolin‑7‑ol serves as a validated lead scaffold for designing next‑generation NNMT inhibitors. Researchers can functionalize the 7‑hydroxy or 3‑methyl positions to further enhance potency and selectivity, with the parent compound providing a quantitative benchmark.

Reference Compound in MAO‑B Selectivity Assays for Neurodegenerative Disease Studies

With a moderate MAO‑B IC₅₀ of 17 µM and 5.9‑fold selectivity over MAO‑A [2], 3‑Methylquinolin‑7‑ol is a suitable reference compound for developing MAO‑B‑selective inhibitors. Its distinct inhibition profile differentiates it from both non‑hydroxylated methylquinolines and saturated quinolinone derivatives, enabling precise SAR mapping [3][4].

Negative Control or Probe in CYP3A4 Drug‑Drug Interaction Panels

3‑Methylquinolin‑7‑ol's weak CYP3A4 inhibition (IC₅₀ = 7.9 µM) [5] makes it an ideal negative control or low‑risk probe in ADME assays. It can be used to benchmark CYP3A4 inhibition assays without confounding potent inhibition, unlike strong inhibitors such as ketoconazole [6].

Position‑Specific Building Block for Methylquinolin‑7‑ol SAR Libraries

As the 3‑methyl regioisomer in the methylquinolin‑7‑ol series, this compound fills a critical gap in positional SAR libraries. Its commercial availability at 95‑98% purity with full QC documentation enables reproducible synthesis of diverse derivatives for medicinal chemistry campaigns targeting kinases, epigenetic enzymes, or CNS receptors.

Technical Documentation Hub

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10 linked technical documents
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